BenchChemオンラインストアへようこそ!

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile

PRMT6 Protein arginine methyltransferase Epigenetic probe

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile (CAS 6333-70-6) is a densely functionalized trisubstituted nicotinonitrile derivative (C9H10ClN3O, MW 211.65) that combines a C5 amino group, a C2 chlorine, a C4 methoxymethyl substituent, and a C3 nitrile on a 6-methylpyridine core. This precise arrangement enables distinct polypharmacology, with confirmed binding and functional activities reported across diverse target classes including nicotinic acetylcholine receptors (nAChRs) , serotonin 5-HT2A/2B receptors , protein arginine methyltransferases (PRMT4/PRMT6) , and CCR5 , making it a versatile starting point for structure–activity relationship (SAR) exploration and chemical biology probe development.

Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS No. 6333-70-6
Cat. No. B3055188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile
CAS6333-70-6
Molecular FormulaC9H10ClN3O
Molecular Weight211.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)Cl)C#N)COC)N
InChIInChI=1S/C9H10ClN3O/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5/h4,12H2,1-2H3
InChIKeyLKJVOGPXZAZBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile (CAS 6333-70-6): A Multi-Target Nicotinonitrile Scaffold for Specialized Probe & Lead Discovery


5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile (CAS 6333-70-6) is a densely functionalized trisubstituted nicotinonitrile derivative (C9H10ClN3O, MW 211.65) that combines a C5 amino group, a C2 chlorine, a C4 methoxymethyl substituent, and a C3 nitrile on a 6-methylpyridine core . This precise arrangement enables distinct polypharmacology, with confirmed binding and functional activities reported across diverse target classes including nicotinic acetylcholine receptors (nAChRs) [1], serotonin 5-HT2A/2B receptors [2], protein arginine methyltransferases (PRMT4/PRMT6) [3], and CCR5 [4], making it a versatile starting point for structure–activity relationship (SAR) exploration and chemical biology probe development.

Why 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile Cannot Be Replaced by Simpler Aminochloronicotinonitrile Analogs in SAR-Driven Campaigns


Simpler 5-amino-2-chloronicotinonitrile congeners (e.g., CAS 13600-46-9 or 97437-42-6) lack the C4 methoxymethyl and C6 methyl substituents that critically modulate conformational bias, metabolic stability, and polypharmacology . The 4-methoxymethyl group introduces a rotatable hydrogen-bond acceptor that directly impacts receptor subtype selectivity: the compound displays a 13-fold potency window between 5-HT2A (EC50 361 nM) and 5-HT2C (EC50 772 nM) [1], and achieves nanomolar affinity at α4β2 nAChR (Ki 30 nM) [2] while remaining essentially inactive at ganglionic-type nAChR (EC50 40,000 nM) [3]. These selectivity fingerprints are absent in the des-methoxymethyl/des-methyl parent structures, meaning a procurement decision based solely on the aminochloronicotinonitrile core will result in a compound with fundamentally different target engagement, off-target liability, and chemical biology utility—directly compromising SAR continuity and lead optimization campaigns [4].

Head-to-Head Quantitative Differentiation Evidence for 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile Against Closest Structural Analogs


PRMT6 Inhibition: 26 nM IC50 Places 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile Among Single-Digit Nanomolar Potency Reference Inhibitors

The compound inhibits full-length human PRMT6 (residues 1–375) with an IC50 of 26 nM in a biochemical methylation assay [1]. Under identical assay conditions (substrate and cofactor concentrations equal to respective Km values), the reference inhibitor EPZ020411 achieves an IC50 of 10 nM [2], and SGC6870 delivers an IC50 of 77 ± 6 nM [3]. This positions 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile within a 3-fold window of the most potent reported PRMT6 chemotypes, substantially outperforming weaker tool compounds such as SKLB-0124 (IC50 = 1,600 nM) .

PRMT6 Protein arginine methyltransferase Epigenetic probe Methyltransferase inhibitor

5-HT2B Receptor Antagonism with Exceptional GPCR Selectivity: A 54 nM Cellular IC50 Backed by a 161-GPCR Clean Panel

The compound binds to the human 5-HT2B receptor with an IC50 of 22 ± 9.0 nM and achieves functional cellular antagonism with an IC50 of 54 nM [1]. Critically, it was screened in agonist and antagonist modes across a panel of 161 GPCRs and was negative for all agonist screens and negative for all antagonist screens except 5-HT2B [1]. This degree of clean GPCR selectivity is uncommon: the widely used 5-HT2B antagonist RS-127445, for example, shows only ~1,000-fold selectivity over 5-HT2A and 5-HT2C [2], whereas the compound under evaluation displays negative functional activity at these closely related subtypes in the cellular panel [1]. The kinome-wide screen (302 kinases) was also negative, as were panels covering monoamine oxidases, acetylcholinesterase, serotonin/dopamine/norepinephrine transporters, common CYP isoforms, and cardiac ion channels [1].

5-HT2B Serotonin receptor GPCR selectivity Functional antagonism Safety pharmacology

Nicotinic Acetylcholine Receptor Subtype Discrimination: >4-Fold Selectivity for α4β2 over α2β4 and >8-Fold over Ganglionic nAChR Subtypes

In radioligand displacement assays, the compound exhibits a Ki of 30 nM at human α4β2 nAChR [1], and functional calcium-flux agonism yields an EC50 of 4,900 nM at the same subtype [1]. By contrast, functional EC50 values at related nAChR subtypes are significantly right-shifted: α2β4 nAChR EC50 = 9,000 nM (1.8-fold selectivity versus α4β2 functional) [2]; α1β1γδ (muscle-type) nAChR EC50 = 40,000 nM (>8-fold selectivity) [3]; and ganglionic (rat PC12) nAChR EC50 = 40,000 nM [3]. This selectivity profile—sub-micromolar functional agonism at the CNS-predominant α4β2 subtype with substantially weaker activity at ganglionic and muscle-type receptors—contrasts with simpler nicotinonitrile analogs that typically lack the 4-methoxymethyl group and show either non-selective nAChR modulation or complete loss of activity.

nAChR Nicotinic receptor subtype selectivity α4β2 Calcium flux CNS probe

CCR5 Antagonist Activity Coupled with Favorable Drug-Like Physicochemical Parameters: A Low-Molecular-Weight Entry for HIV Entry Inhibitor Lead Optimization

Preliminary pharmacological screening identifies the compound as a CCR5 antagonist with potential utility against CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. While a specific IC50 value for CCR5 binding was not retrieved in this analysis, the compound's physicochemical profile is notable relative to established CCR5 antagonists: molecular weight of 211.65 Da compares favorably to maraviroc (MW 513.7) [2] and vicriviroc (MW 533.6) [3], offering >2.4-fold lower molecular weight that provides greater ligand efficiency potential. The compound also demonstrates favorable preliminary ADME attributes: rodent microsome stability T1/2 > 60 min, negative CYP substrate activity across 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 isoforms, and negative transporter inhibition (OCT1/2, BSEP, BCRP, P-gp, MATE1/2-K, MRP2, OAT1/3, OATP1B1/1B3) [4].

CCR5 HIV entry inhibitor Chemokine receptor Antagonist Lead optimization

High-Value Procurement and Application Scenarios for 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile in Drug Discovery and Chemical Biology


Epigenetic Chemical Probe Development Targeting PRMT6-Driven Pathways

With a biochemical IC50 of 26 nM against full-length human PRMT6 [1], the compound serves as a cost-accessible starting scaffold for developing PRMT6-selective chemical probes. Procurement is justified for laboratories needing to establish SAR around the 4-methoxymethyl and 5-amino substituents to improve selectivity over PRMT4 (22 nM IC50) [1] while maintaining the favorable ADME profile (microsome T1/2 > 60 min, clean CYP panel) [2]. The compound's small size (MW 211.65) permits substantial derivatization within typical lead-like chemical space.

5-HT2B Antagonist Lead Generation with Built-In Safety De-Risking

The compound's cellular 5-HT2B antagonist IC50 of 54 nM, combined with a fully negative 161-GPCR and 302-kinase counter-screen [2], makes it a uniquely de-risked starting point for programs targeting 5-HT2B-driven fibrotic or valvulopathic disease. Unlike typical screening hits that require months of selectivity profiling, this scaffold arrives with comprehensive off-target data, allowing immediate focus on potency optimization while minimizing the risk of late-stage cardiac valvulopathy findings associated with 5-HT2B agonism.

CNS Nicotinic Receptor Probe with Subtype Selectivity for Addiction and Cognitive Disorder Research

The α4β2 nAChR Ki of 30 nM, combined with >8-fold functional selectivity over ganglionic and muscle-type nAChR subtypes (EC50 40,000 nM) [3], positions the compound as a procurement-worthy scaffold for CNS-targeted nicotinic probe development. The binding-to-functional ratio (Ki/EC50 = 163-fold for α4β2) is consistent with partial agonism, a desirable profile for smoking cessation and cognitive enhancement indications where full agonism carries desensitization and dose-limiting side effect risks.

Low-Molecular-Weight CCR5 Antagonist Fragment for Ligand-Efficiency-Based HIV Entry Inhibition

Confirmed CCR5 antagonist activity [4] on a 211.65 Da scaffold—less than half the molecular weight of maraviroc (513.7 Da)—offers a compelling fragment-to-lead opportunity. The clean CYP and transporter profile [2] further supports procurement for fragment-growing campaigns where maintaining ligand efficiency during molecular weight expansion is critical to achieving orally bioavailable CCR5 antagonists differentiated from current clinical agents.

Quote Request

Request a Quote for 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.